molecular formula C10H8ClN3O2 B2781453 1-(Chloromethyl)-4-(3-nitrophenyl)imidazole CAS No. 1260796-63-1

1-(Chloromethyl)-4-(3-nitrophenyl)imidazole

Cat. No.: B2781453
CAS No.: 1260796-63-1
M. Wt: 237.64
InChI Key: PBICFANYRRPVNS-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-(3-nitrophenyl)imidazole is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a chloromethyl group at position 1 and a nitrophenyl group at position 4 of the imidazole ring

Preparation Methods

The synthesis of 1-(Chloromethyl)-4-(3-nitrophenyl)imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclocondensation of appropriate aldehydes or ketones with ammonia or primary amines in the presence of an acid catalyst.

    Introduction of the nitrophenyl group: This step involves the nitration of a phenyl-substituted imidazole derivative using a mixture of concentrated nitric acid and sulfuric acid.

    Chloromethylation: The final step is the chloromethylation of the imidazole ring, which can be carried out using formaldehyde and hydrochloric acid under acidic conditions.

Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(Chloromethyl)-4-(3-nitrophenyl)imidazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted imidazole derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Common reagents and conditions used in these reactions include:

    Nucleophilic substitution: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as sodium hydride or potassium carbonate.

    Reduction: Solvents like ethanol or methanol and catalysts like palladium on carbon.

    Oxidation: Solvents like acetonitrile or dichloromethane and oxidizing agents like hydrogen peroxide.

Scientific Research Applications

1-(Chloromethyl)-4-(3-nitrophenyl)imidazole has several scientific research applications, including:

    Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.

    Materials science: The compound can be incorporated into polymers or used as a precursor for the synthesis of functional materials with specific electronic or optical properties.

    Biological research: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-(3-nitrophenyl)imidazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. The nitrophenyl group can participate in redox reactions, generating reactive intermediates that can modify biological targets.

Comparison with Similar Compounds

1-(Chloromethyl)-4-(3-nitrophenyl)imidazole can be compared with other similar compounds, such as:

    1-(Chloromethyl)-4-phenylimidazole: Lacks the nitro group, which may result in different reactivity and biological activity.

    1-(Chloromethyl)-4-(4-nitrophenyl)imidazole: The position of the nitro group on the phenyl ring can influence the compound’s electronic properties and reactivity.

    1-(Bromomethyl)-4-(3-nitrophenyl)imidazole: The bromomethyl group may exhibit different reactivity compared to the chloromethyl group due to the difference in halogen electronegativity and bond strength.

Properties

IUPAC Name

1-(chloromethyl)-4-(3-nitrophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-6-13-5-10(12-7-13)8-2-1-3-9(4-8)14(15)16/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBICFANYRRPVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN(C=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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